

Technical Guide: Safety and Handling of (Chlorocarbonyl)cyclohexane-d11

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Chlorocarbonyl)cyclohexane-d11

Cat. No.: B1161482

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide summarizing available safety data. **(Chlorocarbonyl)cyclohexane-d11** is a deuterated compound for which a specific Safety Data Sheet (SDS) is not readily available. The following information is based on the SDS for the structurally identical, non-deuterated analogue, Cyclohexanecarbonyl chloride (CAS No. 2719-27-9). Isotopic labeling with deuterium does not significantly alter the chemical hazards of the molecule. Always consult the specific SDS provided by your supplier and follow all institutional safety protocols.

Section 1: Chemical Identification and Physical Properties

This section details the key identifiers and quantitative physical characteristics of the compound.

Identifier	Value	Source(s)
Chemical Name	(Chlorocarbonyl)cyclohexane-d11	N/A
Synonyms	Cyclohexanecarboxylic acid chloride-d11, Cyclohexanoyl chloride-d11	N/A
CAS Number	2708286-89-7	N/A
Molecular Formula	C ₇ D ₁₁ ClO	[1] [2]
Molecular Weight	157.68 g/mol	[1] [2]
Analogue Name	Cyclohexanecarbonyl chloride	[3]
Analogue CAS	2719-27-9	[3]
Analogue Formula	C ₇ H ₁₁ ClO	[4]
Analogue Mol. Wt.	146.61 g/mol	[5]

Physical Property	Value	Source(s)
Appearance	Clear, colorless to pale yellow liquid	[3] [4] [6]
Boiling Point	184 °C (363.2 °F) at 760 mmHg	[3] [4]
Density	1.096 g/mL at 25 °C	[4]
Flash Point	66 °C (150.8 °F) - Closed Cup	[3] [5] [7]
Refractive Index	n _{20/D} 1.469	[4]
Water Solubility	Reacts violently (hydrolyzes)	[4]

Section 2: Hazard Identification and Classification

The compound is classified as hazardous. The primary dangers are its corrosivity and acute toxicity upon ingestion. It is a combustible liquid and is highly reactive with water and other

nucleophiles.

Hazard Classification	GHS Code	Signal Word	Description	Source(s)
Acute Toxicity, Oral	H301 / H302	Danger	Toxic or harmful if swallowed	[1] [4] [5]
Skin Corrosion	H314	Danger	Causes severe skin burns and eye damage	[1] [3] [5]
Serious Eye Damage	H314	Danger	Causes severe skin burns and eye damage	[1] [3] [5]
STOT - Single Exp.	H335	Warning	May cause respiratory irritation	[4] [5] [8]
Flammable Liquids	H227	Warning	Combustible liquid	[1] [3]

Note: It is also described as a lachrymator (causes tearing) and is moisture-sensitive.[\[4\]](#)[\[9\]](#)

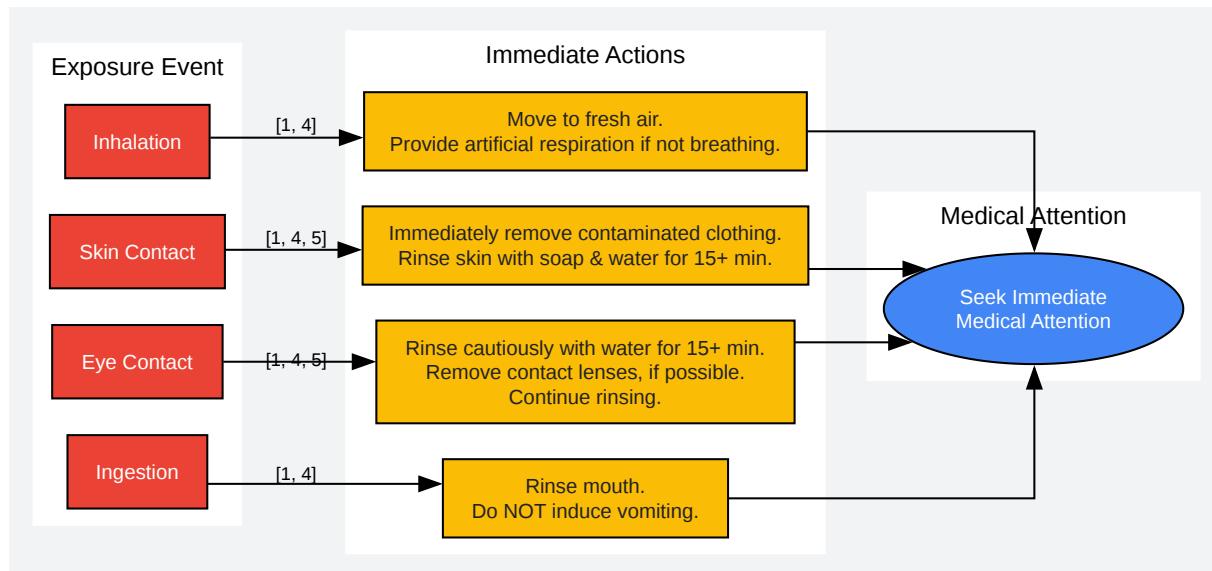
Section 3: Toxicological Summary

Detailed toxicological studies for this specific compound are limited. The primary risk is chemical burns from its corrosive nature.

Toxicity Metric	Value	Species	Notes	Source(s)
LD50 (Oral)	965 mg/kg	Rabbit	While one source provides this value, the compound is more broadly classified as "Toxic if Swallowed" (GHS Cat. 3) or "Harmful if Swallowed" (GHS Cat. 4), with the immediate corrosive effects being the predominant hazard.	[1] [3] [4]
Skin Irritation	Corrosive	N/A	Causes severe chemical burns.	[1] [7]
Eye Irritation	Corrosive	N/A	Causes serious, potentially irreversible eye damage.	[1] [7]
Carcinogenicity	No data available	N/A	Not classified as a carcinogen by IARC, NTP, OSHA, or ACGIH.	[1]

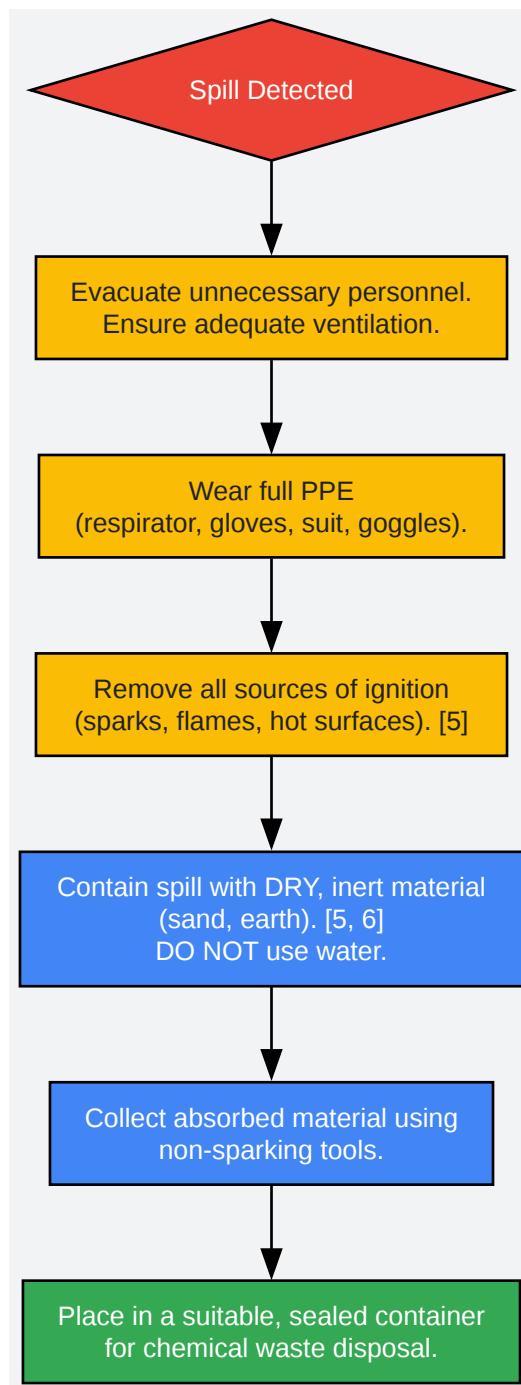
Section 4: Experimental Protocols

The data presented in Safety Data Sheets are derived from standardized tests established by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development)

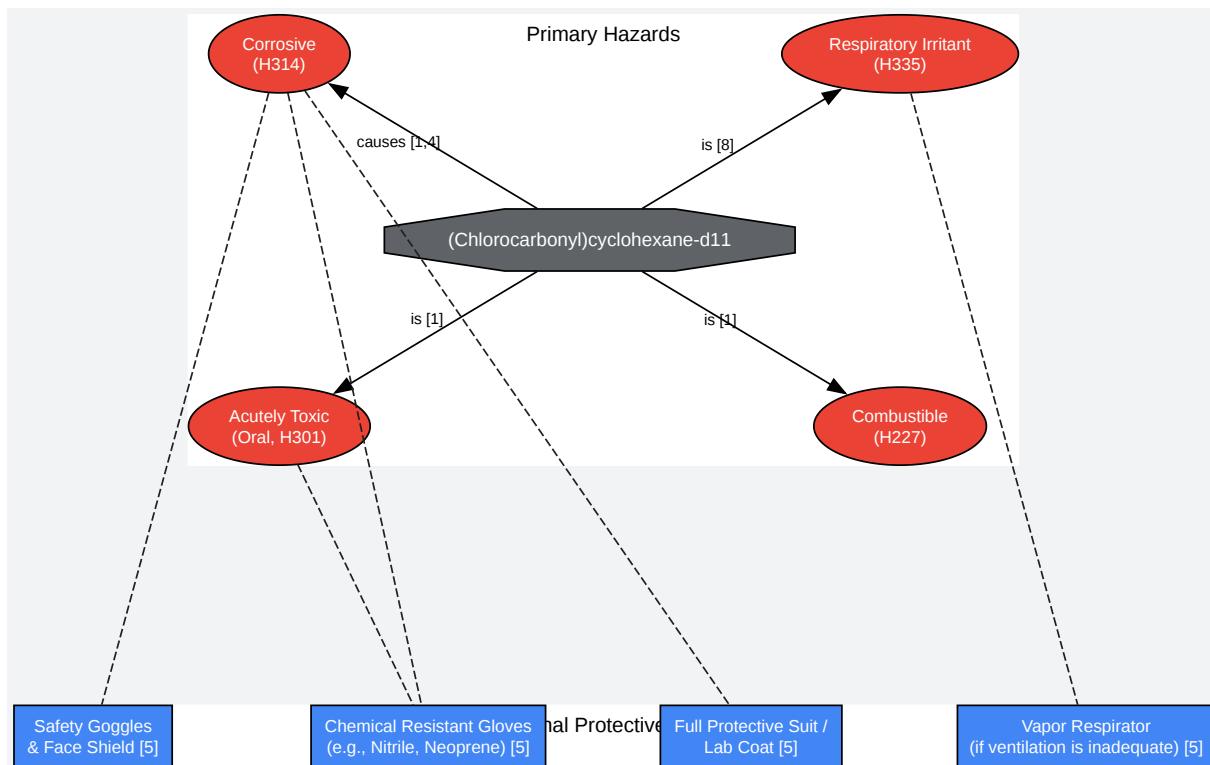

and are compliant with regulations such as the Globally Harmonized System (GHS). SDSs do not provide detailed, step-by-step experimental methodologies. The reported values are summaries of results from these standardized guideline studies.

For example:

- Acute Oral Toxicity data (LD50) is typically determined via OECD Test Guideline 420, 423, or 425, which involve administering the substance to animals (e.g., rats, rabbits) at various dose levels to determine the lethal dose.
- Skin and Eye Corrosion data is obtained through methods like OECD Test Guideline 404 (Dermal Irritation/Corrosion) and 405 (Eye Irritation/Corrosion), which involve applying the substance to the skin or eyes of test animals and observing the effects over time.
- Flash Point is determined using standardized equipment and methods, such as the Pensky-Martens Closed Cup Tester (e.g., ASTM D93).


Section 5: Emergency Response and Handling Workflows

The following diagrams illustrate the recommended workflows for responding to emergencies and for proper handling and personal protective equipment (PPE).



[Click to download full resolution via product page](#)

Caption: First aid workflow following exposure.

[Click to download full resolution via product page](#)

Caption: Accidental release and spill response workflow.

[Click to download full resolution via product page](#)

Caption: Hazard identification and required PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Cyclohexanecarboxylic acid chloride | 2719-27-9 [chemicalbook.com]
- 5. 环己甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cyclohexanecarbonyl chloride, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Technical Guide: Safety and Handling of (Chlorocarbonyl)cyclohexane-d11]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1161482#safety-data-sheet-sds-for-chlorocarbonylcyclohexane-d11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com